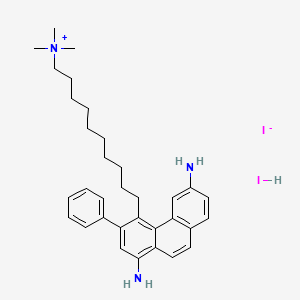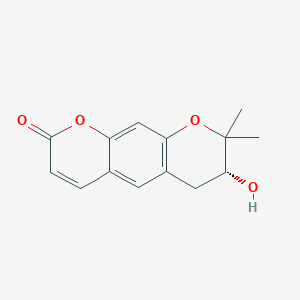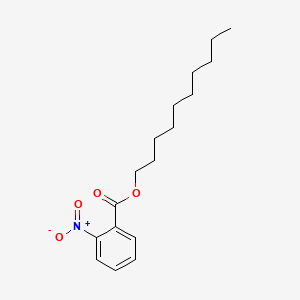
デルモピノール
概要
説明
Delmopinol is a tertiary amine surfactant developed as an anti-plaque agent to reduce plaque and gingivitis as an adjunct to oral mechanical cleaning. Unlike other products on the market, delmopinol has comparably low antibacterial properties, which means it does not disrupt the natural balance of the oral microbiota . Instead, it counteracts new plaque formation by interfering with enzymes responsible for the synthesis of polysaccharides important for plaque matrix formation and stability .
科学的研究の応用
デルモピノールは、次のような幅広い科学研究において応用されています。
化学: さまざまな化学反応やプロセスにおける界面活性剤として使用されます。
生物学: バイオフィルムや微生物付着への影響が研究されています。
作用機序
デルモピノールは、歯や歯肉を覆う薄い唾液ポリマーとタンパク質の層である初期獲得ペリクルと相互作用することで効果を発揮します 。 歯や歯肉上にバリアを形成し、歯や歯肉表面への微生物の付着とコロニー形成を防ぎます 。 デルモピノール自体には殺菌作用はありませんが、細菌間の凝集力を弱めることで、機械的な方法による除去を容易にします .
類似の化合物:
クロルヘキシジン: 強力な抗菌作用を持つ広く使用されている殺菌剤。
セチルピリジニウムクロリド: 口腔衛生製品で使用される別の殺菌剤。
比較:
抗菌性: クロルヘキシジンやセチルピリジニウムクロリドとは異なり、デルモピノールは抗菌性が低いため、口腔内微生物叢の自然なバランスを乱しません.
作用機序: デルモピノールは、細菌を殺すのではなく、微生物の付着を防ぐことで効果を発揮するため、口腔衛生剤の中でもユニークです.
応用: クロルヘキシジンやセチルピリジニウムクロリドが殺菌作用のために使用されているのに対し、デルモピノールは主にプラークの形成と歯肉炎の予防に使用されます.
デルモピノールのユニークな作用機序と低い抗菌性は、伝統的な殺菌剤の代替となる口腔衛生のための貴重な化合物であることを示しています。
生化学分析
Biochemical Properties
Delmopinol interacts with enzymes responsible for the synthesis of polysaccharides, which are important for plaque matrix formation and stability . It counteracts new plaque formation by interfering with these enzymes .
Cellular Effects
Delmopinol has been shown to selectively affect certain species of oral bacteria which are of importance in plaque formation . It is a relatively weak antimicrobial in comparison with chlorhexidine . It may selectively affect certain species of oral bacteria which are of importance in plaque formation .
Molecular Mechanism
Delmopinol, being a surface-active cationic agent, interacts with the early acquired pellicle, a thin layer of saliva polymers and proteins covering teeth and gums, and forms a barrier over teeth and gums .
Temporal Effects in Laboratory Settings
Rinsing with Delmopinol increased the polarity of the saliva coated mucosa during the time of observation . The binding of Delmopinol was verified in the autoradiograms showing that radioactivity remained in the rat oral mucosa after 24 hours . Delmopinol was not irreversibly bound .
Dosage Effects in Animal Models
The dosage effects of Delmopinol in animal models have not been extensively studiedMany reactions to drugs are dose-related and are typically reversible with discontinuation of treatment and supportive care .
Metabolic Pathways
Delmopinol is a morpholine derivative , and morpholines are known to be involved in a variety of biochemical processes.
Transport and Distribution
Delmopinol interacts with the salivary film of the upper labial mucosa and affects its polarity . It appears that Delmopinol assists in the maintenance of the hydrophilicity of the mucosal pellicle and thereby also reinforcing hydration of the mucosa . The rat autoradiograms showed that radioactivity remains in the oral mucosa after 24 hours, but diffuses through the mucosal membranes into the systemic circulation .
Subcellular Localization
Given its role in interacting with the salivary film on the mucosal surface, it is likely that Delmopinol primarily localizes to the extracellular space and the surface of cells in the oral cavity .
準備方法
合成経路と反応条件: デルモピノール (3-(4-プロピルヘプチル)-4-モルホリンエタノール) は、オキサゾリジン [2,3-c] モルホリンとグリニャール試薬を反応させることで合成できます 。 このプロセスには、次の手順が含まれます。
- オキサゾリジン [2,3-c] モルホリンの調製。
- グリニャール試薬との反応によるデルモピノールの形成。
- 必要に応じて、デルモピノール遊離塩基をデルモピノール塩酸塩などの医薬的に許容される塩に変換します .
工業生産方法: デルモピノールの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、口腔衛生製品での使用に不可欠な、最終製品の高い収率と純度を保証します .
化学反応の分析
反応の種類: デルモピノールは、次のようなさまざまな化学反応を起こします。
酸化: デルモピノールは、特定の条件下で酸化されて対応する酸化物を形成することができます。
還元: 還元反応は、デルモピノールをその還元型に変換することができます。
置換: デルモピノールは、官能基が他の基に置き換わる置換反応を起こすことができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化リチウムアルミニウムなどの還元剤を使用することができます。
置換: さまざまなハロゲン化剤と求核剤が置換反応に使用されます。
形成される主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によって酸化物が生成される可能性があり、置換反応によってデルモピノールのさまざまな置換誘導体が生成される可能性があります。
類似化合物との比較
Chlorhexidine: A widely used antiseptic with strong antibacterial properties.
Cetylpyridinium Chloride: Another antiseptic used in oral hygiene products.
Comparison:
Antibacterial Properties: Unlike chlorhexidine and cetylpyridinium chloride, delmopinol has low antibacterial properties, which means it does not disrupt the natural oral microbiota.
Mechanism of Action: Delmopinol works by preventing microbial adhesion rather than killing bacteria, making it unique among oral hygiene agents.
Delmopinol’s unique mechanism of action and low antibacterial properties make it a valuable compound in oral hygiene, offering an alternative to traditional antiseptics.
特性
IUPAC Name |
2-[3-(4-propylheptyl)morpholin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO2/c1-3-6-15(7-4-2)8-5-9-16-14-19-13-11-17(16)10-12-18/h15-16,18H,3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFOWAYMMZCQNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)CCCC1COCCN1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10868552 | |
| Record name | 2-[3-(4-Propylheptyl)morpholin-4-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10868552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79874-76-3 | |
| Record name | Delmopinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79874-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Delmopinol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079874763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[3-(4-propylheptyl)morpholin-4-yl]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DELMOPINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT67WL708F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for delmopinol hydrochloride in the context of dental plaque?
A1: Delmopinol hydrochloride primarily acts by hindering the adhesion of oral microorganisms to tooth surfaces []. Rather than directly killing bacteria, it disrupts the formation and cohesion of dental plaque, making it easier to remove mechanically [].
Q2: How does delmopinol hydrochloride impact the structural integrity of dental plaque?
A2: Delmopinol hydrochloride has been shown to interfere with the synthesis of extracellular glucans produced by bacteria like Streptococcus mutans []. These glucans contribute to plaque viscosity and cohesion. Delmopinol reduces glucan viscosity, thereby weakening the plaque matrix and facilitating its removal [].
Q3: Does delmopinol hydrochloride directly kill bacteria found in dental plaque?
A3: While delmopinol hydrochloride exhibits some bactericidal effects at higher concentrations [], its primary mechanism is not directly killing bacteria. Its main effect is altering plaque structure and reducing bacterial adhesion to tooth surfaces [, ].
Q4: How does delmopinol hydrochloride interact with salivary pellicles?
A4: The interaction of delmopinol hydrochloride with salivary pellicles depends on the surface properties of the material the pellicle is formed on. It can range from reversible binding of delmopinol to the pellicle to the removal of pellicle material []. This interaction can alter the cohesive and adhesive properties of the pellicle, further contributing to its anti-plaque effects [].
Q5: What is the molecular formula and weight of delmopinol hydrochloride?
A5: Regrettably, the provided research abstracts do not specify the molecular formula or weight of delmopinol hydrochloride. For this information, referring to a chemical database or the compound's official documentation is recommended.
Q6: Are there studies on delmopinol hydrochloride's compatibility with various dental materials or its catalytic properties?
A6: The provided abstracts predominantly focus on delmopinol hydrochloride's interaction with oral bacteria, plaque, and salivary components. They do not offer information regarding its compatibility with specific dental materials, nor do they indicate any catalytic properties of the compound.
Q7: Is there information available on how modifications to the delmopinol hydrochloride structure affect its activity?
A7: The provided research abstracts do not delve into specific structure-activity relationship studies for delmopinol hydrochloride. Investigating medicinal chemistry literature or patents related to the compound might yield more insights into this aspect.
Q8: Do the abstracts offer insights into SHE regulations concerning delmopinol hydrochloride, its pharmacokinetics, in vitro/in vivo efficacy, or the development of resistance?
A8: The abstracts primarily concentrate on delmopinol hydrochloride's effects on oral bacteria and plaque. They do not provide data regarding SHE regulations, detailed pharmacokinetic profiles, specific in vitro/in vivo methodologies, or the potential for resistance development.
Q9: Do the abstracts discuss toxicological data, drug delivery strategies, potential biomarkers, or analytical methods related to delmopinol hydrochloride?
A9: The provided research primarily emphasizes the effects of delmopinol hydrochloride on oral health. They do not offer insights into specific toxicological data, targeted drug delivery strategies, potential biomarkers for its use, or detailed analytical techniques employed in its study.
Q10: Is there information on the environmental impact of delmopinol hydrochloride or its dissolution properties? What about quality control during manufacturing, potential immunogenicity, drug interactions, biocompatibility, or alternative compounds?
A10: The provided research abstracts primarily focus on the effects of delmopinol hydrochloride on oral bacteria and plaque. They do not contain details concerning its environmental impact, dissolution properties, quality control measures during manufacturing, potential for immunogenicity or drug interactions, biocompatibility assessments, or comparisons with alternative compounds.
Q11: Do the research abstracts touch upon the research infrastructure supporting delmopinol hydrochloride development, its historical context, or potential cross-disciplinary applications?
A11: The abstracts concentrate on delmopinol hydrochloride's role in oral health. They do not offer insights into the research infrastructure involved in its development, provide a historical overview of the compound, or explore its applications beyond the dental field.
Q12: Does delmopinol hydrochloride impact the composition of the oral microbiota?
A14: Research suggests that delmopinol hydrochloride does not induce significant undesirable shifts in the oral microbiota []. It doesn't appear to promote the growth of bacteria associated with caries or periodontal diseases [].
Q13: How does the duration of delmopinol hydrochloride rinsing affect its efficacy in inhibiting plaque growth?
A15: A study evaluating different rinse times (15, 30, and 60 seconds) with delmopinol hydrochloride revealed a significant time-response relationship []. Longer rinsing durations (30 and 60 seconds) significantly reduced plaque coverage compared to placebo and 15 seconds rinsing [].
Q14: Are there any reported side effects associated with delmopinol hydrochloride use?
A16: Commonly reported side effects of delmopinol hydrochloride include a transient anesthetic sensation in the oral mucosa and taste alteration [, ]. These effects are generally mild and temporary [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















